molecular formula C16H23N7 B2735569 4-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-2-amine CAS No. 2415456-88-9

4-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-2-amine

Cat. No.: B2735569
CAS No.: 2415456-88-9
M. Wt: 313.409
InChI Key: VVFRGGQPRMAESD-UHFFFAOYSA-N
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Description

4-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-2-amine is a complex organic compound that features a piperazine ring substituted with ethylpyrimidine and dimethylpyrimidine groups

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like alkyl halides or sulfonyl chlorides.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding N-oxides, while reduction can lead to the formation of secondary amines.

Scientific Research Applications

4-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-2-amine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored as a potential drug candidate for various diseases due to its ability to interact with specific molecular targets.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 4-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-2-amine exerts its effects involves its interaction with specific molecular targets. It may act by inhibiting certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar compounds to 4-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-2-amine include:

These compounds share structural similarities but differ in their specific functional groups and biological activities, highlighting the uniqueness of this compound.

Properties

IUPAC Name

4-[4-(5-ethylpyrimidin-2-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N7/c1-4-13-11-18-15(19-12-13)23-9-7-22(8-10-23)14-5-6-17-16(20-14)21(2)3/h5-6,11-12H,4,7-10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVFRGGQPRMAESD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C(N=C1)N2CCN(CC2)C3=NC(=NC=C3)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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